molecular formula C8H10BrN3O2 B567985 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine CAS No. 1280786-58-4

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Cat. No. B567985
M. Wt: 260.091
InChI Key: IBEKEYYPHDLMEP-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is complex and involves several atoms including bromine, nitrogen, oxygen, and carbon. The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Role in Biogenic Amine Analysis

Biogenic amines are nitrogenous organic compounds of significance due to their implications in food safety and quality. Studies focusing on the detection, formation, and implications of biogenic amines in various matrices can offer insights into the analytical chemistry applications where compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine might be relevant. For instance, methodologies involving the selective detection or synthesis of biogenic amines could leverage specific nitrogen-containing compounds for their analytical frameworks (Bulushi et al., 2009).

Involvement in Nitrosamine Formation

The formation of nitrosamines, a class of carcinogenic compounds formed from nitrosation reactions of amines, is a significant area of research due to the implications for food safety and environmental health. Studies on the conditions that favor nitrosamine formation and their potential health impacts could be relevant for compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, given its structural characteristics that include an amine group (Sharma, 2012).

Applications in Reductive Amination Processes

Reductive amination processes, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, are crucial in the synthesis of various amines. The specific structural features of compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine could make them candidates for substrates or intermediates in synthetic pathways aimed at producing targeted amine compounds (Irrgang & Kempe, 2020).

Potential as Precursors in Organic Synthesis

The synthesis of heterocyclic compounds is a vast field with applications ranging from pharmaceuticals to materials science. Compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, by virtue of their nitrogen-containing heterocyclic structure, could serve as precursors or intermediates in the construction of complex molecules for various applications (Gomaa & Ali, 2020).

Safety And Hazards

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKEYYPHDLMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682470
Record name 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

CAS RN

1280786-58-4
Record name 2-Pyridinamine, 5-bromo-N-ethyl-4-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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